"physicochemical properties of 2-(1-Hydroxyethyl)-3-methylphenol"
"physicochemical properties of 2-(1-Hydroxyethyl)-3-methylphenol"
An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Hydroxyethyl)-3-methylphenol
Abstract: This document provides a comprehensive technical overview of the physicochemical properties of 2-(1-Hydroxyethyl)-3-methylphenol. Intended for researchers, scientists, and professionals in drug development, this guide synthesizes theoretical principles with actionable experimental protocols. While specific experimental data for this particular isomer is not extensively published, this guide establishes its chemical identity, predicts key physicochemical parameters based on established structure-property relationships of analogous compounds, and provides detailed, field-proven methodologies for their empirical determination. The focus is on enabling researchers to accurately characterize this molecule through robust experimental design and analysis.
Introduction and Molecular Identity
2-(1-Hydroxyethyl)-3-methylphenol is a substituted phenolic compound belonging to the cresol family. Its structure features a phenol ring substituted with a methyl group at position 3 and a 1-hydroxyethyl group at position 2. The presence of two hydroxyl groups—one phenolic and one alcoholic—along with a lipophilic aromatic ring and methyl group, imparts a unique combination of properties that are critical to its behavior in chemical and biological systems.
Understanding its physicochemical profile, including acidity (pKa), lipophilicity (LogP), solubility, and stability, is fundamental for predicting its absorption, distribution, metabolism, and excretion (ADME) in drug discovery, its reactivity in chemical synthesis, and its potential applications in materials science. This guide provides the foundational knowledge and experimental framework required for a thorough characterization.
Molecular Structure:

Chemical Identifiers:
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IUPAC Name: 2-(1-Hydroxyethyl)-3-methylphenol
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Molecular Formula: C₉H₁₂O₂
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Molecular Weight: 152.19 g/mol
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CAS Number: A specific CAS registry number for this isomer is not readily found in major databases. Researchers should rely on the IUPAC name and structure for identification.
Core Physicochemical Properties: An Overview
The properties of 2-(1-Hydroxyethyl)-3-methylphenol are dictated by its constituent functional groups. The data presented below are predicted values based on the known properties of similar structures, such as m-cresol and other hydroxy-substituted phenols.
| Property | Predicted Value / Inferred Characteristic | Rationale & Significance |
| pKa (Phenolic OH) | ~10.2 - 10.5 | Phenols typically exhibit a pKa around 10.0[1]. The methyl group at the meta position is a weak electron-donating group, which slightly destabilizes the phenoxide anion, making the compound marginally less acidic than phenol[2]. This value is crucial for predicting its ionization state at different physiological pHs. |
| LogP (Octanol/Water) | ~1.5 - 1.8 | The LogP of the parent m-cresol is approximately 1.96[3][4]. The addition of the polar hydroxyethyl group significantly increases hydrophilicity, thus lowering the LogP value. This parameter is a key indicator of membrane permeability and bioavailability. |
| Aqueous Solubility | Moderately Soluble | The presence of two hydroxyl groups capable of hydrogen bonding with water suggests moderate aqueous solubility[5][6]. However, the aromatic ring and methyl group limit its miscibility. Solubility is expected to be pH-dependent, increasing significantly above its pKa. |
| Physical Form | Colorless to pale yellow liquid or low-melting solid | Simple cresols are often liquids or low-melting solids at room temperature[7][8]. The additional hydroxyl group increases the potential for intermolecular hydrogen bonding, which may raise the melting and boiling points compared to m-cresol. |
| Chemical Stability | Susceptible to Oxidation | Phenols are known to be sensitive to air, light, and heat, particularly under basic (alkaline) conditions, which can lead to the formation of colored quinone-type oxidation products[8][9]. |
Spectroscopic Profile: Anticipated Characteristics
Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the structure of 2-(1-Hydroxyethyl)-3-methylphenol, the following spectral features are anticipated.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key signals would include: a doublet for the methyl protons of the ethyl group (~1.4-1.5 ppm), a quartet for the methine proton (CH-OH) (~4.8-5.0 ppm), a singlet for the aromatic methyl group (~2.2-2.3 ppm), distinct multiplets for the three aromatic protons in their characteristic region (~6.7-7.2 ppm), and two exchangeable singlets for the phenolic and alcoholic -OH protons. The addition of D₂O would cause the two -OH signals to disappear, a standard method for their identification[10].
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¹³C NMR Spectroscopy: The spectrum should display 9 distinct carbon signals, corresponding to the molecular symmetry. This includes signals for the two aliphatic carbons, one aromatic methyl carbon, and six unique aromatic carbons.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching from both the phenolic and alcoholic groups[11][12]. Other characteristic peaks include C-O stretching around 1200-1260 cm⁻¹ and aromatic C-H and C=C stretching bands.
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Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would appear at m/z = 152. Common fragmentation patterns for such molecules include the loss of a methyl group (CH₃) resulting in a fragment at m/z = 137, and the loss of water (H₂O), leading to a fragment at m/z = 134[13][14].
Experimental Determination of Physicochemical Properties
The following section provides detailed, self-validating protocols for determining the core physicochemical properties of 2-(1-Hydroxyethyl)-3-methylphenol.
Workflow for Physicochemical Characterization
The logical flow for characterizing a novel compound like 2-(1-Hydroxyethyl)-3-methylphenol involves a series of sequential experiments. This ensures that data from one step informs the next, providing a comprehensive and validated profile.
Caption: A logical workflow for the systematic characterization of a novel compound.
Protocol for Solubility Determination
This protocol determines the qualitative solubility of the compound in various solvents, which is indicative of its polarity and the types of intermolecular forces it can form.
Methodology:
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Preparation: Aliquot approximately 10-20 mg of 2-(1-Hydroxyethyl)-3-methylphenol into separate, labeled 4 mL glass vials.
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Solvent Addition: To each vial, add 1 mL of a test solvent (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Acetone, Hexane).
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Equilibration: Cap the vials securely and vortex for 1 minute. Place the vials on a shaker or rotator at room temperature (25°C) for 1 hour to ensure equilibrium is reached.
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Observation: After equilibration, visually inspect each vial for undissolved solid material against a dark background.
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Classification:
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Soluble: No visible solid particles.
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Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.
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Insoluble: The solid material appears largely unchanged.
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Validation: For aqueous solutions, measure the pH to confirm it has not significantly changed, which could affect solubility. For samples classified as "soluble," a second addition of the compound can be made to confirm saturation has not been reached.
Caption: Step-by-step process for qualitative solubility assessment.
Protocol for pKa Determination by UV-Vis Spectrophotometry
This method leverages the difference in the UV absorbance spectrum between the protonated (phenol) and deprotonated (phenoxide) forms of the molecule to determine the pKa.
Causality: The phenoxide ion has a different electronic structure from the neutral phenol, resulting in a shift in its maximum absorbance wavelength (λ_max). By monitoring this shift across a range of pH values, the equilibrium point (where [phenol] = [phenoxide]) can be identified, which corresponds to the pKa.
Methodology:
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Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like methanol or ethanol.
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Buffer Preparation: Prepare a series of universal buffers covering a pH range from approximately 8.0 to 12.0 in 0.5 pH unit increments.
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Sample Preparation: In a series of quartz cuvettes, add a small, fixed aliquot of the stock solution (e.g., 10 µL) to 2 mL of each buffer. This ensures the final concentration is constant while the pH varies. Prepare a "fully acidic" sample (in 0.1 M HCl) and a "fully basic" sample (in 0.1 M NaOH).
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Spectral Scan: Scan the UV-Vis spectrum (e.g., from 230 to 350 nm) for the acidic and basic samples to identify the λ_max for the protonated and deprotonated species, respectively, and to find an isosbestic point.
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Absorbance Measurement: Set the spectrophotometer to the λ_max of the deprotonated (phenoxide) form. Measure the absorbance of each buffered sample at this wavelength.
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Calculation: The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_max - A) / (A - A_min)] Where:
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A is the absorbance of the sample at a given pH.
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A_max is the maximum absorbance from the fully basic sample.
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A_min is the minimum absorbance from the fully acidic sample.
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Validation: Plot absorbance vs. pH. The pKa is the pH value at the midpoint of the resulting sigmoidal curve. The presence of a sharp isosbestic point, where the spectra at all pH values cross, validates that a simple two-species equilibrium is being observed.
Protocol for LogP Determination (Shake-Flask Method)
The shake-flask method is the traditional and most direct way to measure the octanol-water partition coefficient (LogP).
Methodology:
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Phase Pre-saturation: Vigorously mix equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) in a large separatory funnel for 24 hours. Allow the layers to separate completely. This ensures that each phase is saturated with the other before the experiment begins, preventing volume changes during partitioning.
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Stock Solution: Prepare a stock solution of the compound in the pre-saturated 1-octanol. The concentration should be chosen to be detectable in both phases after partitioning.
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Partitioning: In a glass vial, combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., 2 mL of each).
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Equilibration: Cap the vial and shake gently on a rotator for several hours (e.g., 4 hours) at a constant temperature to allow the compound to reach partition equilibrium. Avoid vigorous shaking which can cause emulsions.
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Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the octanol and aqueous layers.
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Quantification: Carefully withdraw an aliquot from both the upper octanol layer and the lower aqueous layer. Determine the concentration of the compound in each aliquot using a validated analytical method, typically reverse-phase HPLC with UV detection[15].
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Calculation:
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P = [Concentration in Octanol] / [Concentration in Aqueous]
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LogP = log₁₀(P)
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Validation: The experiment should be run in triplicate. The sum of the mass of the compound recovered from both phases should ideally equal the initial mass added, confirming no material was lost to degradation or adsorption.
Caption: Workflow for the classic shake-flask LogP determination method.
Protocol for Analytical Characterization by HPLC
A reverse-phase High-Performance Liquid Chromatography (HPLC) method is ideal for assessing the purity and quantifying the concentration of substituted phenols.
Methodology:
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System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required[15].
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Column: A C18 reverse-phase column (e.g., ODS Hypersil, 5 µm particle size, 125 mm x 4 mm ID) is a suitable choice for retaining alkylphenols[15][16].
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Mobile Phase: An isocratic or gradient mobile phase can be used. A good starting point is a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% acetic or formic acid) to ensure the phenolic proton remains on, leading to sharper peaks[15]. A typical mobile phase could be 90:10 acetonitrile/water with 0.01% acetic acid[15].
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Flow Rate: 1.0 mL/min.
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Detection: Phenols have a characteristic UV absorbance. Set the detector wavelength to approximately 275-280 nm[15]. A DAD allows for the full spectrum to be collected, confirming peak identity and purity.
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Sample Preparation: Dissolve the compound in the mobile phase to an appropriate concentration (e.g., 0.1 mg/mL).
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Injection: Inject 10-20 µL of the sample.
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Validation: The method should be validated for linearity, accuracy, and precision. A calibration curve should be generated using standards of known concentration. Peak symmetry and retention time consistency are key indicators of a robust method. Fluorescence detection can be employed for higher sensitivity if required[17][18].
Conclusion
2-(1-Hydroxyethyl)-3-methylphenol presents a unique set of physicochemical characteristics derived from its substituted phenol structure. While specific experimental values require empirical determination, this guide provides a robust framework for prediction based on chemical principles and analogous structures. The detailed protocols outlined herein offer researchers a validated pathway to accurately measure the critical properties—solubility, pKa, and LogP—that govern the compound's behavior. This foundational data is indispensable for advancing its application in any scientific or industrial context, ensuring that development is built upon a solid understanding of its fundamental chemical nature.
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